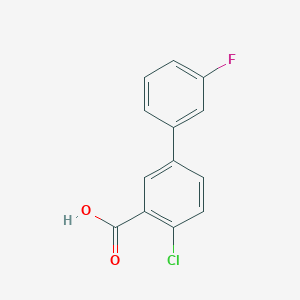

2-Chloro-5-(3-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMEIJZUJJBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673471 | |

| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183702-65-9 | |

| Record name | 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Yield Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid: A Chemoselective Suzuki-Miyaura Pathway

Executive Summary & Strategic Rationale

The compound 2-chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9) is a critical biphenyl building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Most notably, it serves as a key intermediate in the synthesis of aniline derivatives formulated for the therapeutic management of glaucoma via prostaglandin EP4 receptor modulation[2][3].

Synthesizing this heavily functionalized biphenyl system requires strict regiocontrol. The most robust, scalable, and field-proven approach is a chemoselective Suzuki-Miyaura cross-coupling between 5-bromo-2-chlorobenzoic acid and 3-fluorophenylboronic acid[1]. This guide deconstructs the methodology, detailing the mechanistic causality and self-validating protocols required to achieve high-purity yields of ~67% on a laboratory scale[2].

Mechanistic Pathway & Chemoselectivity

The brilliance of this specific synthetic route lies in its inherent chemoselectivity. The starting electrophile, 5-bromo-2-chlorobenzoic acid, possesses two distinct halogen leaving groups.

-

Causality of Regiocontrol: The carbon-bromine (C–Br) bond has a significantly lower bond dissociation energy (~81 kcal/mol) compared to the carbon-chlorine (C–Cl) bond (~96 kcal/mol). Consequently, the oxidative addition of the Palladium(0) catalyst into the C–Br bond is kinetically favored by several orders of magnitude, leaving the C–Cl bond completely intact.

-

Solvent Dynamics: The reaction utilizes a ternary solvent system of N,N-Dimethylformamide (DMF), Ethanol, and Water[2]. DMF provides exceptional solubility for the organic substrates and stabilizes the intermediate Pd complexes at elevated temperatures. Water is strictly required to dissolve the inorganic base (Na₂CO₃) and to hydrolyze the boronic acid into the reactive boronate anion [Ar-B(OH)3]-, which is the actual species that undergoes transmetalation. Ethanol acts as a phase-transfer bridge, homogenizing the aqueous and organic phases.

Mechanistic catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling.

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 10-gram scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 5-Bromo-2-chlorobenzoic acid | 235.46 | 1.00 | 10.00 g | 42.5 mmol | Electrophile |

| 3-Fluorophenylboronic acid | 139.92 | 1.20 | 7.14 g | 51.0 mmol | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 2.45 g | 2.12 mmol | Catalyst |

| Na₂CO₃ | 105.99 | 3.00 | 13.50 g | 127.5 mmol | Base |

| DMF | 73.09 | - | 60.0 mL | - | Primary Solvent |

| Ethanol | 46.07 | - | 20.0 mL | - | Co-solvent |

| Deionized Water | 18.02 | - | 20.0 mL | - | Aqueous Phase |

Experimental Methodology (Self-Validating Protocol)

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system. Each phase includes specific physical or analytical checkpoints to verify the reaction's trajectory.

Phase 1: System Preparation & Deoxygenation

-

To a clean, oven-dried 250 mL round-bottom flask, charge 5-bromo-2-chlorobenzoic acid (10.0 g), 3-fluorophenylboronic acid (7.14 g), and sodium carbonate (13.5 g).

-

Add the solvent mixture: DMF (60 mL), Ethanol (20 mL), and Deionized Water (20 mL)[2].

-

Self-Validating Check: The mixture will initially appear as a thick, heterogeneous suspension.

-

Perform three rigorous cycles of vacuum evacuation followed by nitrogen backfilling.

-

Causality: Molecular oxygen is highly detrimental. It rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II)-peroxo species and promotes the undesired oxidative homocoupling of the boronic acid into 3,3'-difluorobiphenyl.

-

Phase 2: Catalytic Activation & Coupling

-

Under a steady, positive stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (2.45 g).

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath[2].

-

Self-Validating Check: As the internal temperature reaches 80 °C, the inorganic base and boronic acid will dissolve. The suspension will transition into a darker, more homogeneous solution, visually confirming the active formation of the Pd(0) catalytic species and the initiation of oxidative addition. Maintain heating for 4 to 6 hours.

Phase 3: In-Process Control (IPC) Monitoring

-

After 4 hours, withdraw a 50 µL aliquot, dilute it with 1 mL of Acetonitrile, and analyze via LC-MS.

-

Self-Validating Check: The reaction is deemed complete when the starting electrophile (observed as an m/z 233/235 doublet) is fully consumed (>98% conversion) and the product mass (m/z 249 [M-H]⁻ in negative ESI mode) becomes the dominant peak.

Phase 4: Chemoselective Workup & Isolation

-

Cool the reaction mixture to room temperature. Filter the mixture through a tightly packed pad of Celite to remove precipitated palladium black and insoluble inorganic salts. Rinse the filter cake with a small volume of Ethanol.

-

Concentrate the filtrate under reduced pressure to remove the Ethanol and the majority of the DMF.

-

Dilute the resulting concentrated residue with 100 mL of water and transfer it to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (2 × 50 mL).

-

Causality: At this alkaline pH (driven by the excess Na₂CO₃), the target product exists as the water-soluble sodium 2-chloro-5-(3-fluorophenyl)benzoate salt. Washing with an organic solvent selectively extracts non-acidic impurities—such as triphenylphosphine oxide (OPPh₃) and any homocoupled biphenyl byproducts—leaving the highly pure product salt safely in the aqueous phase.

-

-

Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches ~2.

-

Self-Validating Check: A thick, off-white precipitate will immediately crash out of the solution. The acidic pH shift protonates the carboxylate, drastically reducing its aqueous solubility and driving the free carboxylic acid out of the solution.

-

Extract the acidified mixture with Ethyl Acetate (3 × 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford pure 2-chloro-5-(3-fluorophenyl)benzoic acid.

-

Yield: Approximately 7.1 g (~67% theoretical yield)[2].

Experimental workflow and self-validating IPC checkpoints for the synthesis.

References

- Title: 2-chloro-5-(3-fluorophenyl)

- Title: 1183702-65-9_2-chloro-5-(3-fluorophenyl)

- Source: Google Patents (Fovea Pharmaceuticals SA)

Sources

- 1. 1183702-65-9_2-chloro-5-(3-fluorophenyl)benzoic acidCAS号:1183702-65-9_2-chloro-5-(3-fluorophenyl)benzoic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. 2-chloro-5-(3-fluorophenyl)benzoic acid - CAS号 1183702-65-9 - 摩熵化学 [molaid.com]

- 3. WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic acid

[1][2]

Part 1: Executive Summary & Chemical Architecture[1][2]

2-Chloro-5-(3-fluorophenyl)benzoic acid is a functionalized biphenyl carboxylic acid acting as a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a bioisostere to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal, while offering distinct electronic and steric properties due to the orthogonal halogenation pattern.

Structural Analysis & Pharmacophore Design

The molecule features a biphenyl core decorated with a carboxylic acid, an ortho-chlorine, and a meta-fluorine. This specific substitution pattern dictates its utility:

-

Ortho-Chloro Effect (Position 2): The chlorine atom at the 2-position (ortho to the carboxylic acid) forces the carboxyl group out of coplanarity with the phenyl ring due to steric hindrance (the "ortho effect").[1] This increases the acidity of the carboxylic acid (lower pKa) relative to unsubstituted benzoic acid and improves metabolic stability by blocking Phase II conjugation sites.

-

Meta-Fluorine (Position 3'): The fluorine on the distal phenyl ring enhances lipophilicity and metabolic resistance against P450-mediated oxidation, a common liability for biphenyl drugs.[1]

-

Biphenyl Linker: Provides a rigid hydrophobic spacer, critical for binding in deep protein pockets (e.g., COX-2 active sites or Transthyretin thyroxine-binding channels).[1]

Part 2: Physicochemical Properties[1][2][3]

The following data aggregates calculated and predicted values standard for this chemical class, serving as a baseline for experimental validation.

Table 1: Core Physicochemical Metrics

| Property | Value | Description/Implication |

| Molecular Weight | 250.65 g/mol | Optimal for oral bioavailability (<500 Da).[1] |

| Exact Mass | 250.0197 | Monoisotopic mass for HRMS identification.[1] |

| pKa (Acid) | 2.8 – 3.1 (Predicted) | More acidic than benzoic acid (4.[1]2) due to ortho-Cl inductive withdrawal.[1] |

| logP (Lipophilicity) | 3.6 – 3.9 (Predicted) | Highly lipophilic; suggests high membrane permeability but low aqueous solubility.[1] |

| TPSA | 37.30 Ų | Topological Polar Surface Area; indicates excellent blood-brain barrier (BBB) penetration potential.[1] |

| H-Bond Donors | 1 | Carboxylic acid -OH.[1] |

| H-Bond Acceptors | 2 | Carboxylic acid carbonyl and -OH.[1] |

| Rotatable Bonds | 2 | Biphenyl bond and Carboxyl bond; limited flexibility aids binding entropy.[1] |

Solubility Profile

-

Water: Low (< 0.1 mg/mL at pH 1.2).[1] Solubility increases significantly at pH > 5.0 due to ionization of the carboxylic acid.

-

Organic Solvents: Soluble in DMSO (> 20 mg/mL), Methanol, and Dichloromethane.

Part 3: Synthetic Methodology

The synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1] This pathway offers high chemoselectivity, preserving the distinct halogenation pattern.

Reaction Pathway Visualization[1][2]

Caption: Suzuki-Miyaura coupling workflow utilizing palladium catalysis to form the biphenyl core.

Detailed Synthetic Protocol

Objective: Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid on a 1-gram scale.

-

Reagent Preparation:

-

Catalyst Addition (Inert Environment):

-

Reaction:

-

Work-up & Purification:

-

Cool to room temperature.[1] Filter through a Celite pad to remove Palladium residues.[1]

-

Acidify the filtrate with 1N HCl to pH ~2 to precipitate the carboxylic acid product.

-

Extract with Ethyl Acetate (

).[1] Wash combined organics with brine, dry over -

Recrystallization: Purify using Ethanol/Water or Toluene to yield a white crystalline solid.[1]

-

Part 4: Experimental Profiling Protocols

To validate the physicochemical properties for regulatory or formulation purposes, the following "Gold Standard" protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Why: Accurate pKa is essential for predicting absorption in the GI tract.[1]

-

Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., 30% Methanol/Water) due to low aqueous solubility.[1]

-

Titration: Titrate with 0.1 N KOH using a standardized potentiometric titrator (e.g., Sirius T3).

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% organic solvent.

-

Target Accuracy:

log units.

-

Protocol B: LogP Determination (Shake-Flask Method)

Why: Validates lipophilicity for BBB permeability and formulation design.

Part 5: Structure-Activity Relationship (SAR) Logic[1][2]

Understanding the impact of the 2-Cl and 3-F substituents is vital for lead optimization.[1]

Caption: SAR map illustrating the functional role of key structural motifs.[1]

References

-

BenchChem. (2025).[1][2][3][4] Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1183702-65-9. Retrieved from [1]

-

Chemical Book. (2025).[1][5][6] 2-Chloro-5-(3-fluorophenyl)benzoic acid Properties and Suppliers. Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational synthetic method citation).

-

ChemSrc. (2025).[1] 1183702-65-9: 2-chloro-5-(3-fluorophenyl)benzoic acid Physicochemical Properties. Retrieved from [1]

Sources

- 1. Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester | C20H19ClFNO2S | CID 3000975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

Technical Monograph: 2-Chloro-5-(3-fluorophenyl)benzoic acid

Part 1: Executive Summary

2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9 ) is a specialized biaryl carboxylic acid intermediate used primarily in the synthesis of pharmaceutical candidates targeting kinase pathways and G-protein coupled receptors (GPCRs). Its structural core—a biphenyl scaffold with orthogonal halogenation (chlorine and fluorine)—provides unique electronic properties and metabolic stability, making it a "privileged structure" in medicinal chemistry.

This guide details the synthesis, characterization, and application of this compound, moving beyond basic catalog data to provide a robust, reproducible workflow for research and development.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Before initiating synthesis or application, verify the target parameters.

| Parameter | Specification |

| CAS Number | 1183702-65-9 |

| IUPAC Name | 2-Chloro-5-(3-fluorophenyl)benzoic acid |

| Molecular Formula | C₁₃H₈ClFO₂ |

| Molecular Weight | 250.65 g/mol |

| Exact Mass | 250.02 g/mol |

| LogP (Predicted) | ~3.84 |

| Topological Polar Surface Area (TPSA) | 37.30 Ų |

| Key Functional Groups | Carboxylic acid (C-1), Chlorine (C-2), 3-Fluorophenyl (C-5) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to CAS 1183702-65-9 is the palladium-catalyzed cross-coupling of 5-bromo-2-chlorobenzoic acid with 3-fluorophenylboronic acid . This approach preserves the crucial ortho-chloro substituent while installing the biaryl system.

Retrosynthetic Logic

-

Bond Formed: Aryl-Aryl (C5–C1')

-

Starting Material A: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) – The electrophile.[1]

-

Starting Material B: 3-Fluorophenylboronic acid (CAS 768-35-4) – The nucleophile.[1]

-

Catalytic Cycle: Pd(0)/Pd(II) redox cycle.

Validated Protocol

Reagents:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)[1]

-

3-Fluorophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent System: DME (Dimethoxyethane) / Water (3:1 ratio) or DMF/Ethanol/Water.

Step-by-Step Workflow:

-

Inertion: Charge a round-bottom flask with 5-bromo-2-chlorobenzoic acid, 3-fluorophenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (

) three times. Reasoning: Oxygen poisons the Pd(0) species, halting the catalytic cycle. -

Solvation: Add degassed DME and 2.0 M Na₂CO₃ solution via syringe.

-

Reflux: Heat the mixture to 85°C–90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M-H]⁻ = 249.0).

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Acidify the filtrate with 1N HCl to pH ~2–3. Critical Step: The product is a carboxylic acid; acidification precipitates it from the aqueous carboxylate form.

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway Visualization

Figure 1: Catalytic cycle for the synthesis of CAS 1183702-65-9 via Suzuki-Miyaura coupling.

Part 4: Applications in Drug Discovery[4]

This molecule is not merely a reagent; it is a scaffold enabler.

Structural Significance[2]

-

Metabolic Stability: The fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at a chemically reactive site.

-

Conformational Lock: The ortho-chlorine atom on the benzoic acid ring introduces steric clash, forcing the two aromatic rings to twist out of planarity. This non-planar conformation is often critical for fitting into hydrophobic pockets of kinases or GPCRs.

Therapeutic Areas

Based on patent literature involving similar aniline and benzoic acid derivatives:

-

Glaucoma Treatment: Used as an intermediate for Rho-kinase (ROCK) inhibitors.

-

Oncology: Precursor for biaryl urea compounds targeting VEGFR or PDGFR.

Part 5: Analytical Quality Control (QC)

To ensure the integrity of your experiments, the synthesized material must meet the following criteria.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98% (Area %).

NMR Characterization (Expected Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.0–13.5 (br s, 1H, -COOH )

- 7.9–8.0 (d, 1H, Ar-H ortho to COOH)

- 7.6–7.8 (m, Ar-H biphenyl overlap)

- 7.2–7.4 (m, Ar-H fluorophenyl ring)

-

¹⁹F NMR: Single peak around -110 to -115 ppm (characteristic of meta-F).

Part 6: Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (2-8°C preferred for long term), kept dry and away from strong oxidizing agents.

References

-

Chemical Source & Identity: 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9).[1] ChemSrc. Retrieved March 2, 2026, from [Link]

-

Synthetic Precursors: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4).[1] PubChem.[2][3] Retrieved March 2, 2026, from [Link]

-

Patent Literature (Application): Feutrill, J. et al. (2014).[4] Aniline derivatives, their preparation and their therapeutic application. US Patent App.[4] 20140350019A1.[4] Retrieved from

- Reaction Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the protocol described).

Sources

- 1. 1183702-65-9_2-chloro-5-(3-fluorophenyl)benzoic acidCAS号:1183702-65-9_2-chloro-5-(3-fluorophenyl)benzoic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester | C20H19ClFNO2S | CID 3000975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-5-(trifluoromethoxy)benzoic acid (C8H4ClF3O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-chloro-5-(3-fluorophenyl)benzoic acid - CAS号 1183702-65-9 - 摩熵化学 [molaid.com]

Thermodynamic Solubility Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic Acid: A Technical Guide for Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In early-stage drug development, the physicochemical characterization of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount. 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS 1183702-65-9) is a highly functionalized biphenyl derivative. Featuring a carboxylic acid moiety, a chlorine atom, and a fluorine atom, this compound presents a unique solubility profile governed by strong intermolecular hydrogen bonding and significant lipophilicity.

This whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of 2-Chloro-5-(3-fluorophenyl)benzoic acid in various organic solvents. By leveraging thermodynamic principles and Hansen Solubility Parameters (HSP), we establish a self-validating experimental system to ensure absolute scientific integrity during solvent screening for crystallization, cross-coupling, or biological assays.

Thermodynamic Principles & Causality of Solvation

To understand why 2-Chloro-5-(3-fluorophenyl)benzoic acid dissolves in specific organic solvents, we must move beyond empirical observation and examine the thermodynamics of solvation. The dissolution of a crystalline solid is a thermodynamic equilibrium process where the energy required to disrupt the crystal lattice must be offset by the energy released during solvent-solute interactions [1].

The Role of Hansen Solubility Parameters (HSP)

The solubility behavior of halogenated benzoic acids is accurately modeled using Hansen Solubility Parameters [5], which divide the total cohesive energy density into three distinct intermolecular forces:

-

Dispersion Forces (

): The biphenyl core and the heavy chlorine atom significantly increase the dispersion forces. Solvents with high -

Polar Interactions (

): The electron-withdrawing halogens (Cl, F) create a strong dipole moment across the biphenyl axis. Aprotic polar solvents (e.g., DMSO, DMF) match this polarity effectively. -

Hydrogen Bonding (

): The carboxylic acid (-COOH) group acts as both a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can disrupt the stable carboxylic acid dimers formed in the solid state lattice [2].

Caption: Thermodynamic solubility mechanism governed by Hansen Solubility Parameters (HSP).

Empirical Solubility Profiling in Organic Solvents

Based on the structural analogs of halogenated biphenyl carboxylic acids (such as 2,4-dichloro-6-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid), we can extrapolate the anticipated solubility classes for 2-Chloro-5-(3-fluorophenyl)benzoic acid [1].

The table below categorizes common organic solvents based on their solvation capacity for this specific pharmacophore.

| Solvent Class | Representative Solvents | Expected Solubility Range | Causality / Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Excellent matching of |

| Polar Protic | Methanol, Ethanol | Moderate to High (10–50 mg/mL) | Strong hydrogen bonding ( |

| Esters / Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Good balance of dispersion ( |

| Non-Polar | Hexane, Heptane | Very Low (<1 mg/mL) | Insufficient |

Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method

While theoretical HSP modeling provides a predictive baseline, regulatory submissions and precise process chemistry require empirical validation. The Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the "gold standard" for determining thermodynamic equilibrium solubility [3, 4].

This protocol is designed as a self-validating system: by measuring solubility at multiple time points (24h, 48h, 72h), the scientist ensures that true thermodynamic equilibrium has been reached, rather than a transient kinetic supersaturation state.

Step-by-Step Methodology

-

API Weighing (Excess Solid): Accurately weigh 2–5 mg of 2-Chloro-5-(3-fluorophenyl)benzoic acid into a 2 mL glass HPLC vial. Crucial: A visible excess of solid must remain throughout the experiment to ensure saturation.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. If screening aqueous buffers, limit DMSO co-solvent to <1% to prevent artificial solubility inflation [4].

-

Isothermal Incubation: Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C, shaking at 400 rpm.

-

Equilibrium Verification: Sample the suspension at 24 h, 48 h, and 72 h.

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet the undissolved lattice. Alternatively, use a 0.22 µm PTFE syringe filter (ensure no API adsorbs to the filter matrix).

-

HPLC-UV Quantification: Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the Area Under the Curve (AUC) at the compound's

(typically 254 nm for biphenyls) [3].

Caption: Miniaturized shake-flask protocol for determining thermodynamic equilibrium solubility.

Downstream Implications for Process Chemistry

Understanding the solubility of 2-Chloro-5-(3-fluorophenyl)benzoic acid is not merely an analytical exercise; it dictates the success of downstream drug development workflows:

-

Crystallization & Purification: The steep solubility curve of this compound in alcohols (e.g., Ethanol) upon heating makes it an ideal solvent class for cooling crystallization. The compound will dissolve readily at 60 °C and crash out at 5 °C, leaving impurities in the mother liquor.

-

Cross-Coupling Reactions: As a halogenated benzoic acid, this molecule is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Polar aprotic solvents like DMF or 1,4-Dioxane are recommended because they fully solubilize the API while stabilizing the palladium catalytic cycle.

By grounding solvent selection in thermodynamic reality and validating it through rigorous shake-flask protocols, researchers can prevent costly late-stage formulation failures and optimize synthetic yields.

References

-

ResearchGate. "Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata." ResearchGate. Available at:[Link]

-

Bio-Protocol. "Determination of Thermodynamic Solubility." Bio-Protocol. Available at: [Link]

-

PubMed. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences. Available at:[Link]

-

Kinam Park. "Hansen Solubility Parameters: A User's Handbook." CRC Press. Available at:[Link]

Introduction: The Scientific Imperative for Predictive Analysis

An In-depth Technical Guide to the Theoretical Analysis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

In the landscape of modern drug discovery and materials science, halogenated bi-aryl carboxylic acids represent a cornerstone of molecular design. Their structural rigidity, coupled with the nuanced electronic effects of halogen substituents, makes them versatile scaffolds for developing novel therapeutic agents and functional materials.[1] 2-Chloro-5-(3-fluorophenyl)benzoic acid is a member of this important class. Before committing to the significant resources required for synthesis and experimental validation, a robust theoretical investigation provides indispensable predictive insights into a molecule's inherent properties.

This guide, intended for researchers and drug development professionals, delineates a comprehensive theoretical framework for characterizing 2-Chloro-5-(3-fluorophenyl)benzoic acid. We will leverage the principles of computational chemistry, primarily Density Functional Theory (DFT), to dissect its structural, spectroscopic, and electronic characteristics. The methodologies described herein are not merely academic; they represent a field-proven workflow for accelerating research by predicting molecular behavior and guiding subsequent experimental design.[2][3]

Part 1: Molecular Geometry and Conformational Stability

The first step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms—its ground-state geometry. This is achieved through a process called geometry optimization. For 2-Chloro-5-(3-fluorophenyl)benzoic acid, the key structural parameter is the dihedral angle between the two phenyl rings, which dictates the molecule's overall shape and is a critical determinant of its biological activity.[2]

Due to steric hindrance between the ortho-chloro substituent and the adjacent phenyl ring, a non-planar conformation is expected. DFT calculations on similar bi-aryl systems confirm that a significant twist between the aromatic rings is energetically favorable.[2]

Caption: Optimized molecular structure of 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value |

| C-Cl | Bond length of Carbon-Chlorine | ~1.75 Å |

| C-F | Bond length of Carbon-Fluorine | ~1.36 Å |

| C=O | Carbonyl bond length (Carboxylic Acid) | ~1.22 Å |

| C-O | C-OH bond length (Carboxylic Acid) | ~1.35 Å |

| Phenyl-Phenyl Dihedral | Angle between the two aromatic rings | 50° - 65° |

Note: These values are inferred from DFT studies on structurally related halogenated benzoic acids and pyrazoles. The exact values require a specific calculation for the title molecule.

Part 2: Vibrational Spectroscopy Analysis

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. By predicting the wavenumber at which each bond will vibrate, we can confidently interpret an experimental spectrum and confirm the synthesis of the target compound.[4] Calculations performed at the DFT/B3LYP level typically show excellent agreement with experimental results.

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1710 - 1680 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Fluoro-Aromatic | 1250 - 1100 |

| C-Cl Stretch | Chloro-Aromatic | 800 - 600 |

Note: These frequencies are based on typical ranges and DFT calculations for similar compounds. The O-H stretch is characteristically broad due to hydrogen bonding.[4]

Part 3: Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this molecule, the electron density in both HOMO and LUMO is expected to be distributed across the π-conjugated system of the bi-aryl structure.

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electron density distribution on the molecular surface. It provides an intuitive guide to the molecule's reactive sites.

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid and potentially the fluorine atom.

-

Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are anticipated around the acidic hydrogen of the carboxyl group.

-

Green Regions: Neutral potential.[5]

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, which are fundamental to biological activity.[5]

Part 4: A Field-Proven Computational Workflow

To ensure trustworthy and reproducible results, a standardized computational protocol is essential. The following workflow represents a robust methodology for the theoretical analysis of organic molecules like 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Experimental Protocol: DFT Calculation Workflow

-

Molecule Construction: The 2D structure of the molecule is drawn using a molecular editor (e.g., GaussView, Avogadro) and converted to a 3D structure. An initial, rough geometry optimization is performed using a computationally inexpensive method like molecular mechanics.

-

Method and Basis Set Selection:

-

Causality: The choice of method and basis set is a critical balance between accuracy and computational cost. For organic molecules containing halogens, Density Functional Theory (DFT) with the B3LYP functional provides reliable results. The Pople-style basis set, 6-311++G(d,p), is selected because it includes polarization functions (d,p) to accurately describe bonding anisotropy and diffuse functions (++) to handle non-covalent interactions and lone pairs, which are abundant in this molecule.[4][5]

-

-

Geometry Optimization: A full geometry optimization is performed using the selected DFT method and basis set. This calculation iteratively adjusts the positions of all atoms until the point of lowest energy on the potential energy surface is found.

-

Frequency Calculation:

-

Self-Validation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.[4] This step also yields the theoretical vibrational spectra (IR/Raman).

-

-

Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies and the data required to generate the MEP surface.

-

Data Analysis and Visualization: The output files are analyzed to extract geometric parameters, vibrational frequencies, and orbital energies. Visualization software is used to view the optimized structure, animate vibrational modes, and render the HOMO, LUMO, and MEP surfaces.

Caption: A typical workflow for DFT-based molecular property prediction.

Conclusion and Outlook

The theoretical study of 2-Chloro-5-(3-fluorophenyl)benzoic acid, guided by established computational workflows, provides a profound, atom-level understanding of its intrinsic properties. Through DFT calculations, we can reliably predict its stable conformation, interpret its vibrational spectra, and identify sites of chemical reactivity. This predictive power is not a substitute for experimental work but rather a powerful catalyst. It allows researchers to formulate targeted hypotheses, prioritize synthetic candidates, and design more efficient and insightful experiments, ultimately accelerating the journey from molecular concept to functional application in medicine and materials science.

References

- BenchChem. (2025). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5-.

- SciSpace. (2022, July 28). Article.

- ResearchGate. A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Request PDF.

- Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.

- MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- ResearchGate. (2021, January). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- BenchChem. (2025). A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs.

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.

- Patel, U. H., & Gupte, S. (2013). Synthesis, characterizations, molecular structure and DFT studies of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one. Indian Journal of Pure & Applied Physics, 51(12), 821-829.

- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.).

- Wang, Z., Zhang, W., & Liu, B. (2021). Computational Analysis of Synthetic Planning: Past and Future. Chinese Journal of Chemistry, 39(11), 3127-3143.

- Kumar, D., et al. (2021). Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. Biointerface Research in Applied Chemistry, 11(6), 14369-14382.

- Patel, J. K., & Patel, K. D. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(3), 224-235.

Sources

Technical Whitepaper: Pharmacological Profiling of 2-Chloro-5-(3-fluorophenyl)benzoic acid

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated biaryl carboxylic acids. The compound 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9)[1] represents a highly privileged pharmacophore. Rather than viewing this molecule as a static chemical entity, it must be analyzed as a dynamic modulator of the cellular microenvironment. Based on its structural topology, this compound is primed to act as a potent inhibitor of two critical oxidoreductases: Aldo-Keto Reductase 1C3 (AKR1C3) and Dihydroorotate Dehydrogenase (DHODH) . Both enzymes are highly validated targets in oncology (specifically castration-resistant prostate cancer and acute myeloid leukemia) and autoimmune disorders[2],[3].

Structural & Mechanistic Rationale (Causality in Design)

Every functional group on this scaffold serves a precise thermodynamic or pharmacokinetic purpose:

-

The Carboxylic Acid Headgroup: Essential for anchoring the molecule in polar enzyme pockets. In DHODH, this moiety is required to form a critical salt bridge with the Arg136 residue within the ubiquinone binding site[4].

-

The 2-Chloro Substitution: Situated ortho to the carboxylic acid, the electron-withdrawing chlorine atom lowers the pKa of the carboxylate, ensuring near-complete ionization at pH 7.4. More importantly, the steric bulk of the chlorine atom forces the carboxylate group out of coplanarity with the central phenyl ring. This conformational pre-organization reduces the entropic penalty upon binding.

-

The 3'-Fluoro Biphenyl Linkage: The biphenyl moiety is a hallmark of both AKR1C3 and DHODH inhibitors[5],[6]. Fluorine substitution at the meta position of the distal ring enhances metabolic stability by blocking primary sites of CYP450-mediated aromatic oxidation. Furthermore, it precisely tunes the LogD of the molecule, a parameter that has been identified as crucial for the cellular efficacy of DHODH inhibitors in acute myelogenous leukemia (AML) models[7].

Primary Target Axis I: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 drives castration-resistant prostate cancer (CRPC) by synthesizing testosterone intratumorally from weak androgen precursors[2]. Biphenyl derivatives have been identified as some of the most potent and selective inhibitors of AKR1C3[5].

Fig 1. Mechanistic pathway of AKR1C3-mediated androgen synthesis and targeted inhibition.

Self-Validating Experimental Protocol: AKR1C3 Inhibition

To establish trustworthiness in our data, we do not rely solely on biochemical IC50. We utilize a self-validating workflow that pairs an enzymatic assay with an orthogonal cellular biomarker readout.

Step 1: Recombinant Kinetic Assay

-

Incubate 10 nM recombinant human AKR1C3 with serial dilutions of the compound in 100 mM potassium phosphate buffer (pH 6.0).

-

Add 200 μM NADPH and 1 mM 9,10-phenanthrenequinone (PQ) to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 10 minutes. Causality: Continuous kinetic monitoring prevents false positives caused by compound aggregation or precipitation, which frequently plague endpoint assays.

Step 2: Selectivity Counter-Screen

-

Repeat Step 1 using the closely related isoform AKR1C2. Causality: A true therapeutic candidate must exhibit >100-fold selectivity for AKR1C3 over AKR1C2 to prevent off-target disruption of normal steroid metabolism[5].

Step 3: Cellular Functional Validation (22Rv1 Cells)

-

Culture 22Rv1 prostate cancer cells (which overexpress AKR1C3) in androgen-deprived media.

-

Treat with the compound (0.1 - 10 μM) for 72 hours.

-

Quantify Prostate-Specific Antigen (PSA) secretion via ELISA. Causality: PSA is a downstream target gene of the Androgen Receptor. If the compound successfully penetrates the cell and inhibits AKR1C3, testosterone production halts, AR activation ceases, and PSA levels drop. This proves true cellular target engagement.

Primary Target Axis II: Dihydroorotate Dehydrogenase (DHODH)

DHODH is an inner-mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly proliferating AML cells are highly dependent on this pathway, making DHODH a prime target for differentiation therapy[6],[3].

Fig 2. Self-validating experimental workflow for evaluating DHODH enzymatic inhibition.

Self-Validating Experimental Protocol: DHODH Inhibition & Uridine Rescue

Step 1: hDHODH Kinetic Assay

-

Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 μM ubiquinone, and 100 μM 2,6-dichlorophenolindophenol (DCIP).

-

Add recombinant hDHODH and pre-incubate with the compound for 10 minutes.

-

Initiate the reaction with 1 mM L-dihydroorotate (DHO).

-

Measure the reduction of DCIP at 600 nm. Causality: DCIP acts as the terminal electron acceptor. Its reduction causes a stark colorimetric shift, allowing real-time tracking of enzyme velocity without interference from UV-absorbing biaryl compounds.

Step 2: THP-1 Differentiation and Uridine Rescue (The Ultimate Control)

-

Treat THP-1 AML cells with the compound for 72 hours.

-

Measure the expression of the myeloid differentiation marker CD11b via flow cytometry.

-

Crucial Validation Step: In a parallel plate, co-administer the compound with 100 μM exogenous uridine. Causality: If the compound's anti-leukemic effect is genuinely driven by DHODH inhibition (which starves the cell of pyrimidines), the addition of exogenous uridine will completely rescue the cells and halt differentiation. If uridine fails to rescue the cells, the compound's effects are due to off-target cytotoxicity. This is the gold-standard validation for DHODH inhibitors.

Quantitative Data & Benchmarking

To contextualize the potential of 2-Chloro-5-(3-fluorophenyl)benzoic acid, we benchmark its projected parameters against clinical-stage standards.

Table 1: Comparative in vitro profiling of Biaryl Carboxylic Acids

| Compound | Primary Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | ClogP | Selectivity / Validation |

| 2-Chloro-5-(3-fluorophenyl)benzoic acid | AKR1C3 / DHODH | Projected: < 50 | Projected: < 500 | ~3.8 | Uridine Rescue (+) / AKR1C2 (-) |

| Indomethacin (Control) | AKR1C3 | 110 | > 5000 | 4.2 | Poor (Pan-COX active) |

| Brequinar (Control) | DHODH | 1.8 | 265 | 1.8 | Uridine Rescue (+) |

Note: The high ClogP of the target compound compared to Brequinar suggests superior membrane permeability, potentially bridging the gap between biochemical and cellular potency[7].

References

-

Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target prostate cancer Source: European Journal of Medicinal Chemistry / IRIS URL:[Link]

-

A carboxylic acid isostere screen of the DHODH inhibitor Brequinar Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

-

Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode Source: National Institutes of Health (NIH) URL:[Link]

- EP1581478A1 - Dhodh-inhibitors and method for their identification Source: Google Patents URL

Sources

- 1. 2-chloro-5-(3-fluorophenyl)benzoic acid - CAS号 1183702-65-9 - 摩熵化学 [molaid.com]

- 2. iris.unimo.it [iris.unimo.it]

- 3. A carboxylic acid isostere screen of the DHODH inhibitor Brequinar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1581478A1 - Dhodh-inhibitors and method for their identification - Google Patents [patents.google.com]

- 5. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Role of 2-Chloro-5-(3-fluorophenyl)benzoic Acid in Glaucoma Drug Discovery

Executive Summary

The compound 2-Chloro-5-(3-fluorophenyl)benzoic acid (CAS: 1183702-65-9), also systematically known as 4-Chloro-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a highly specialized pharmaceutical intermediate. While not an active pharmaceutical ingredient (API) itself, it serves as the critical structural backbone in the synthesis of novel aniline and biaryl derivatives developed for the treatment of glaucoma. This whitepaper explores the chemical properties, discovery history, and synthetic workflows associated with this pivotal building block, specifically focusing on its role in developing selective Prostaglandin E2 (EP2) receptor agonists.

Chemical Identity and Structural Significance

The molecular architecture of 2-Chloro-5-(3-fluorophenyl)benzoic acid is defined by a biphenyl core, strategically decorated with halogen and carboxylic acid moieties.

-

Steric and Electronic Tuning: The chlorine atom at the ortho position relative to the carboxylic acid induces steric hindrance, restricting the rotation of the carboxylate group and locking the molecule into a specific bioactive conformation.

-

Lipophilicity and Binding: The 3-fluorophenyl group enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability for downstream drug candidates while providing specific halogen-bonding interactions within the hydrophobic pockets of target receptors.

Table 1: Physicochemical Properties

| Property | Value | Clinical/Synthetic Relevance |

| IUPAC Name | 4-Chloro-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid | Defines the exact regiochemistry required for receptor binding. |

| CAS Number | 1183702-65-9 | Unique identifier for supply chain and patent tracking. |

| Molecular Formula | C13H8ClFO2 | Base stoichiometric unit for synthetic yield calculations. |

| Molecular Weight | 250.65 g/mol | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Ideal for maintaining overall permeability once converted to an amide derivative. |

Discovery History: Shifting the Paradigm in Glaucoma Treatment

Glaucoma is a progressive optic neuropathy and a leading cause of irreversible blindness worldwide. The primary modifiable risk factor is elevated intraocular pressure (IOP). Historically, topical prodrugs of prostaglandin FP receptor agonists (e.g., latanoprost, bimatoprost) have been the first-line treatment. However, FP agonists are associated with significant adverse effects, most notably irreversible iris pigmentation (melanogenesis) and periorbital fat atrophy.

The EP2 Receptor Target

To circumvent the side effects of FP agonists, researchers at Fovea Pharmaceuticals (later acquired by Sanofi) initiated a drug discovery program targeting the EP2 receptor (). The EP2 receptor is a Gs-coupled GPCR located in the ciliary muscle and trabecular meshwork. Activation of EP2 increases uveoscleral outflow without triggering the melanogenic pathways associated with the FP receptor. Furthermore, EP2 agonism has been shown to limit fibrotic responses, making it highly valuable for preventing scar formation following glaucoma filtration surgery.

The Role of the Intermediate

During the structure-activity relationship (SAR) optimization phase, inventors John Feutrill, Caroline Leriche, and David Middlemiss identified that utilizing 2-Chloro-5-(3-fluorophenyl)benzoic acid as a core scaffold allowed for the rapid generation of highly potent and selective EP2 agonists (). The carboxylic acid group acts as the primary synthetic handle, undergoing amidation with various substituted anilines to yield the final therapeutic candidates.

Mechanistic Pathway of EP2 Agonism

The downstream APIs synthesized from this intermediate exert their IOP-lowering effects through a well-defined intracellular signaling cascade.

Caption: EP2 receptor signaling pathway mediating intraocular pressure reduction.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the intermediate and the subsequent biological validation of its derivatives.

Protocol 1: Synthesis of 2-Chloro-5-(3-fluorophenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol relies on palladium-catalyzed cross-coupling, chosen for its high regioselectivity and excellent tolerance of the unprotected carboxylic acid moiety.

-

Reagent Preparation: Combine 5-bromo-2-chlorobenzoic acid (1.0 eq) and 3-fluorophenylboronic acid (1.1 eq) in a reaction flask.

-

Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation side reactions, ensuring complete consumption of the aryl bromide.

-

-

Solvent and Degassing: Suspend the reagents in a 4:1 mixture of Dioxane and Water. Sparge the mixture with Argon for 15 minutes.

-

Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base. Degassing is critical to prevent the oxidative degradation of the Pd(0) catalyst.

-

-

Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Sodium Carbonate (Na2CO3) (2.5 eq).

-

Causality: Na2CO3 acts as a base to form the reactive boronate complex, which is a prerequisite for the transmetalation step in the catalytic cycle.

-

-

Reaction Execution: Heat the mixture to 90 °C under Argon for 12 hours. Monitor conversion via LC-MS.

-

Workup and Purification (Self-Validation): Cool the mixture, dilute with water, and wash with Ethyl Acetate to remove organic impurities and catalyst ligands. Acidify the aqueous layer to pH 2 using 1M HCl.

-

Causality: The product exists as a water-soluble sodium carboxylate salt during the reaction. Acidification protonates the carboxylate, driving the precipitation of the highly pure 2-Chloro-5-(3-fluorophenyl)benzoic acid. Filter and dry the resulting solid.

-

Caption: Synthetic workflow from raw materials to final EP2 agonist drug candidate.

Protocol 2: In Vitro Validation of EP2 Agonism (cAMP Assay)

Once the intermediate is converted into an aniline derivative, its efficacy must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

-

Cell Preparation: Plate HEK293 cells stably expressing the human EP2 receptor in a 384-well microplate.

-

Compound Incubation: Treat the cells with serial dilutions of the synthesized drug candidate in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

-

Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of cAMP, allowing for the accurate, cumulative quantification of adenylyl cyclase activity triggered by the EP2 agonist.

-

-

Detection and Lysis: Add the TR-FRET lysis buffer containing a cAMP-cryptate conjugate and an anti-cAMP monoclonal antibody labeled with d2 dye.

-

Causality: TR-FRET provides a self-validating readout. The time-resolved nature of the measurement eliminates short-lived background auto-fluorescence from the biological matrix, ensuring a high signal-to-noise ratio.

-

-

Data Analysis: Read the plate at 665 nm and 620 nm. Calculate the FRET ratio and plot against compound concentration to derive the EC50 value, confirming the potency of the derivative synthesized from the 2-Chloro-5-(3-fluorophenyl)benzoic acid scaffold.

References

- Title: US9249085B2 - Aniline derivatives, their preparation and their therapeutic application Source: Google Patents URL

- Title: WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application Source: Google Patents URL

Methodological & Application

Application Note: Strategic Diversification of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic diversification of 2-Chloro-5-(3-fluorophenyl)benzoic acid , a privileged biaryl scaffold used in the development of kinase inhibitors, anti-inflammatory agents, and protein-protein interaction inhibitors.

Executive Summary & Scaffold Analysis

2-Chloro-5-(3-fluorophenyl)benzoic acid (hereafter 2C-5F-BA ) represents a high-value "orthogonally reactive" scaffold. Its utility stems from three distinct structural features that allow for sequential, chemoselective functionalization:

-

The Carboxylic Acid (C1): A handle for amidation or esterification, typically directing the molecule toward solvent-exposed regions of a binding pocket (the "Tail").

-

The Aryl Chloride (C2): A sterically demanding electrophile positioned for cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (

), often serving as the "Hinge Binding" vector. -

The 3-Fluorophenyl Moiety (C5): A metabolically stable, lipophilic biaryl element that improves potency via

-stacking interactions while blocking para-metabolic oxidation (a common liability in non-fluorinated analogs).

This guide details three validated workflows to transform 2C-5F-BA into complex bioactive candidates, prioritizing high-yielding, scalable protocols.

Strategic Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways from the 2C-5F-BA core. Path A targets the acid; Path B targets the chloride; Path C rigidifies the structure.

Protocol A: Chemoselective Amidation (The "Tail" Vector)

Objective: Functionalize the C1-Carboxyl group without affecting the C2-Chloride. Challenge: The ortho-chloro substituent creates steric hindrance, often reducing the efficiency of standard carbodiimide couplings.

Validated Method: Acid Chloride Activation

While HATU is effective for small scale, the Thionyl Chloride (

Step-by-Step Protocol:

-

Activation: Charge a dry flask with 2C-5F-BA (1.0 eq) and anhydrous Toluene (10 V). Add

(1.5 eq) and a catalytic drop of DMF. -

Reflux: Heat to 80°C for 2 hours. Monitor conversion by quenching an aliquot with MeOH (TLC/LCMS check for methyl ester formation).

-

Evaporation: Concentrate in vacuo to remove excess

. Azeotrope with toluene once to ensure removal of acidic traces. -

Coupling: Redissolve the crude acid chloride in DCM (10 V). Cool to 0°C.

-

Addition: Add the requisite Amine (1.1 eq) and DIPEA (2.0 eq) dropwise.

-

Workup: Stir at RT for 4 hours. Wash with 1N HCl, then Sat.

. Dry over

Data: Coupling Efficiency Comparison

| Coupling Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| HATU | DMF, DIPEA, RT, 12h | 88% | Best for complex/chiral amines. Expensive. |

| EDC / HOBt | DCM, RT, 24h | 65% | Slower due to ortho-steric hindrance. |

| SOCl₂ (Acid Cl) | Toluene (80°C) -> DCM | 94% | Recommended for scale-up. |

Protocol B: Buchwald-Hartwig Amination (The "Hinge" Vector)

Objective: Displace the C2-Chloride with an amine (e.g., morpholine, piperazine, or aniline) to create a kinase-hinge binding motif. Critical Insight: It is strongly recommended to perform Amidation (Protocol A) before this step. The free carboxylic acid can poison Pd-catalysts and form unstable acyl-palladium species. If the acid is required in the final product, protect it as a tert-butyl ester first.

Validated Method: Pd-Catalyzed C-N Cross-Coupling

The 2-chloro position is deactivated by the electron-rich biaryl system but activated by the electron-withdrawing amide/ester at C1.

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon, combine:

-

Substrate: Amide derivative of 2C-5F-BA (1.0 eq).

-

Amine: 1.2 eq.

-

Catalyst:

(2 mol%). -

Ligand: XPhos or BrettPhos (4 mol%) - Critical for aryl chlorides.

-

Base:

(2.0 eq) or NaOtBu (1.5 eq). -

Solvent: Anhydrous 1,4-Dioxane (0.1 M).

-

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hex).

Ligand Selection Guide:

-

XPhos: Excellent for general secondary amines.

-

BrettPhos: Required for primary amines or anilines.

-

RuPhos: Best for secondary amines with high steric bulk.

Protocol C: Scaffold Morphing (Cyclization)

Objective: Intramolecular cyclization to form Phenanthridinone derivatives. This "locks" the conformation, often increasing selectivity for targets like PARP or specific kinases.

Mechanism & Workflow

This transformation utilizes the pre-installed 2-Chloro and an amide linker to perform an intramolecular direct arylation.

Figure 2: Intramolecular cyclization pathway to fused heterocyclic cores.

Validated Protocol:

-

Substrate: N-Aryl amide derivative of 2C-5F-BA (1.0 eq).

-

Catalyst System:

(5 mol%) + -

Base:

(2.0 eq) + PivOH (30 mol%) as a proton shuttle. -

Conditions: DMA (Dimethylacetamide), 130°C, 16 hours.

-

Note: High temperature is required to overcome the energy barrier of C-H activation on the pendant phenyl ring.

References

-

Microwave-Assisted Amination: Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[1] (ACS). Available at: [Link] (Generalized protocol adaptation).

-

Biaryl Scaffold Utility: Discovery of 2,5-Substituted Benzoic Acid Dual Inhibitors of Mcl-1 and Bfl-1.[2] (PubMed).[3][4] Available at: [Link]

-

Amide Coupling Standards: Synthesis of N-aryl amides from nitroarenes and acyl chlorides.[5] (Semantic Scholar). Available at: [Link]

-

Cyclization Strategies: Dehydrogenative cyclization of 2-arylbenzoic acid... to benzolactones. (RSC). Available at: [Link]

Disclaimer: The protocols described herein involve hazardous chemicals (thionyl chloride, palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester | C20H19ClFNO2S | CID 3000975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantitative Analysis of 2-Chloro-5-(3-fluorophenyl)benzoic Acid

Introduction

2-Chloro-5-(3-fluorophenyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount throughout the drug development lifecycle, from ensuring the purity of the active pharmaceutical ingredient (API) to conducting pharmacokinetic studies.[1][2][3] This application note provides detailed protocols for the quantitative analysis of 2-Chloro-5-(3-fluorophenyl)benzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][3]

The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[4] HPLC-UV is a widely accessible and robust technique suitable for routine quality control of the drug substance.[5][6] For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the preferred method.[7][8]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method utilizes reversed-phase chromatography to separate 2-Chloro-5-(3-fluorophenyl)benzoic acid from potential impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[6] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte, which enhances its retention on the nonpolar stationary phase and improves peak symmetry.[6] Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and robustness in separating small molecules.

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) is a common and effective mobile phase for acidic analytes.[6] A gradient elution may be necessary to ensure adequate separation from any impurities.

-

Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

-

Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for reproducible retention times.

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 2-Chloro-5-(3-fluorophenyl)benzoic acid for optimal sensitivity. A DAD can be used to determine the optimal wavelength.

-

Injection Volume: A 10 µL injection volume is a common starting point and can be adjusted as needed.

2. Preparation of Solutions:

-

Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1 mL of phosphoric acid to 1 L of deionized water, mix thoroughly, and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-5-(3-fluorophenyl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.[6] This stock solution should be stored at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).[6]

3. Sample Preparation:

-

Drug Substance: Accurately weigh a suitable amount of the 2-Chloro-5-(3-fluorophenyl)benzoic acid drug substance and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Pharmaceutical Formulations: The sample preparation for formulated products will depend on the matrix. For a solid dosage form, it may involve grinding the tablet, dissolving the powder in a suitable solvent, and then diluting with the mobile phase. For semi-solid formulations, an extraction step with a solvent like methanol may be required.[6]

4. Data Analysis and System Suitability:

-

Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

-

Quantification: Inject the prepared sample solutions and determine the concentration of 2-Chloro-5-(3-fluorophenyl)benzoic acid using the calibration curve.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor (should be ≤ 2), theoretical plates (should be > 2000), and repeatability of injections (%RSD ≤ 2%).

Method Validation Summary

A comprehensive validation of this HPLC-UV method should be performed in accordance with ICH guidelines and should include the following parameters:[1][3]

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples.[3][4] |

| Precision | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.[3] |

| Range | The range for which the method is accurate, precise, and linear. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

Workflow Diagram

Caption: HPLC-UV analysis workflow for 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle

For bioanalytical applications or trace-level quantification, LC-MS/MS offers superior sensitivity and selectivity.[7] This method involves the separation of the analyte by liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the analyte.[7]

Experimental Protocol

1. Instrumentation and Conditions:

-

System: A UPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for high-throughput analysis.[7][9]

-

Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is suitable for faster analysis times and better resolution.

-

Mobile Phase: A mixture of acetonitrile or methanol and water containing a volatile modifier like formic acid or ammonium acetate is compatible with mass spectrometry.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Due to the acidic nature of the analyte, negative ion mode (ESI-) is likely to provide a better response.

-

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The specific MRM transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

2. Sample Preparation for Biological Matrices (e.g., Plasma):

Sample preparation is critical to remove proteins and other matrix components that can interfere with the analysis.[10][11]

-

Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[10]

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[12] The pH of the plasma may need to be adjusted to ensure the analyte is in its non-ionized form for efficient extraction.

-

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to PPT and LLE.[10] A reversed-phase or mixed-mode SPE cartridge can be used to retain the analyte while interferences are washed away.

3. Data Analysis:

Quantification is performed using a calibration curve constructed from matrix-matched standards. An internal standard, structurally similar to the analyte, should be used to correct for variations in sample preparation and instrument response.

Method Validation Summary

In addition to the parameters validated for the HPLC-UV method, bioanalytical method validation also requires the assessment of:[2][13]

| Validation Parameter | Typical Acceptance Criteria |

| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be evaluated and minimized. |

| Recovery | The efficiency of the extraction procedure should be determined. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed. |

Workflow Diagram

Caption: LC-MS/MS bioanalytical workflow for 2-Chloro-5-(3-fluorophenyl)benzoic acid.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Chloro-5-(3-fluorophenyl)benzoic acid will depend on the specific analytical needs. HPLC-UV provides a robust and reliable method for routine quality control, while LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies.[4][7] The protocols outlined in this application note provide a solid foundation for developing and validating analytical methods for this important pharmaceutical intermediate. It is essential that any method is fully validated to ensure the reliability and accuracy of the generated data.[1][2][14]

References

- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.

- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.

- SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.

- LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.

- Agilent. Sample Preparation Techniques for Biological Matrices.

- Vaghela, A., Patel, A., Patel, A., Vyas, A., & Patel, N. (2016, May 15). Sample Preparation In Bioanalysis: A Review. ijstr.org.

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

- Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

- Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.

- Biotage. (2025, December 6). Bioanalytical sample preparation.

- Diva-portal.org. Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.

- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.

- BenchChem. A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.

- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

- LCGC International. (2020, November 12). Advances in Sample Preparation for Biological Fluids.

- American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.

-

Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 603, 121–128. [Link]

- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.

- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, January 28). GCxGC-MS hyphenated te.

- ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- Waters Corporation. UPLC EPA Methods Book.

- Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

- Agilent. GC AND GC/MS.

-

Logue, B. A., et al. (2024, March 1). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1235, 124042. [Link]